REACTION_CXSMILES
|
N([O-])=O.[Na+].CC1(C)N([O])C(C)(C)CCC1.CC(O[Na])=[O:18].[F:21][C:22]([F:34])([C:25]([F:33])([F:32])[C:26]([F:31])([F:30])[CH:27]([F:29])[F:28])[CH2:23][OH:24].O=O>C(O)(=O)C>[F:21][C:22]([F:34])([C:25]([F:32])([F:33])[C:26]([F:30])([F:31])[CH:27]([F:28])[F:29])[C:23]([OH:18])=[O:24] |f:0.1,^1:8|
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
6.88 g
|
Type
|
reactant
|
Smiles
|
CC(=O)O[Na]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(C(C(F)F)(F)F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 16 hr at 60° C. upon which the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a balloon
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (three times)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(C(C(C(F)F)(F)F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.82 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |